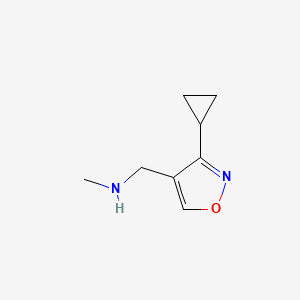
1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine is a chemical compound with the molecular formula C7H10N2O It is known for its unique structure, which includes a cyclopropyl group attached to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
科学研究应用
1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The cyclopropyl and oxazole groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
相似化合物的比较
Similar Compounds
- 1-(3-Cyclopropyl-1,2-oxazol-4-yl)methanol
- 1-(3-Cyclopropyl-1,2-oxazol-4-yl)ethanamine
Uniqueness
1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine is unique due to its specific structural features, such as the presence of both cyclopropyl and oxazole groups
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine is a chemical compound with the molecular formula C7H10N2O. Its unique structure, featuring a cyclopropyl group attached to an oxazole ring, positions it as a significant subject of study in various scientific fields, particularly in chemistry and biology. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive view.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| CAS Number | 1502113-54-3 |
The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The compound's structural characteristics allow it to engage in various biochemical processes, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : Its binding affinity to certain receptors can modulate physiological responses.
Research Findings
Recent studies have explored the compound's potential therapeutic applications. Some notable findings include:
- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating potential for development as an antibiotic agent.
- Neuroprotective Effects : Research indicates that it may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting therapeutic applications in inflammatory conditions.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Case Study 1 : A study assessed its impact on bacterial growth inhibition. Results indicated a significant reduction in colony-forming units (CFUs) when exposed to varying concentrations of the compound.
- Case Study 2 : In a neuroprotection model using neuronal cell lines, this compound demonstrated reduced apoptosis rates under oxidative stress conditions.
Comparative Analysis
To understand its biological activity better, comparisons were made with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-(3-Cyclopropyl-1,2-oxazol-4-yl)methanol | Moderate antimicrobial activity |
| 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-N-methylmethanamine | Stronger neuroprotective effects |
属性
IUPAC Name |
1-(3-cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-4-7-5-11-10-8(7)6-2-3-6/h5-6,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMPZXULCNDGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CON=C1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














